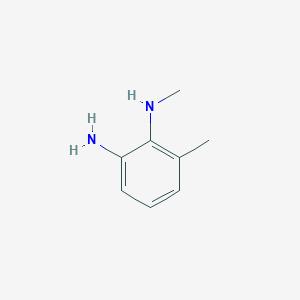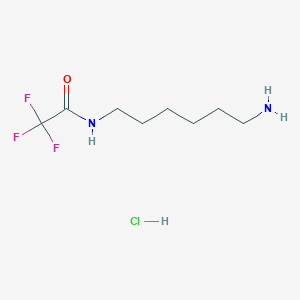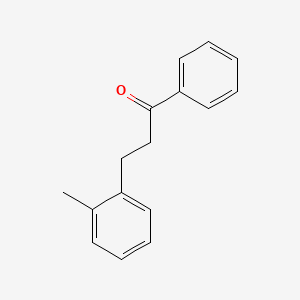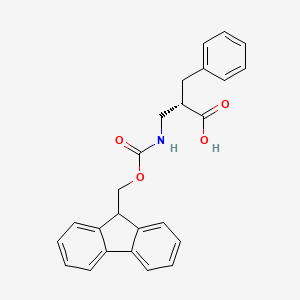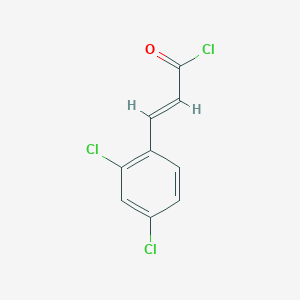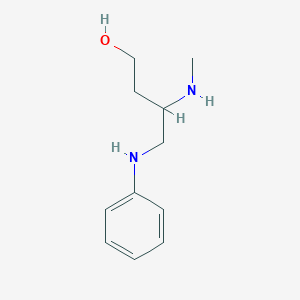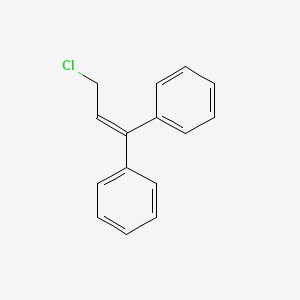
3-Chloro-1,1-diphenylpropene
説明
Synthesis Analysis
A straightforward approach to synthesizing 1,1-diphenylpropene involves the Fe(acac)₃-catalyzed cross-coupling of (E)- and (Z)-1,3-dichloropropenes with phenylmagnesium bromide . This method provides access to both geometric isomers of 1,1-diphenylpropene.
Physical And Chemical Properties Analysis
科学的研究の応用
Flash Photolysis of Dichlorodiphenylpropane
- Study Focus : Investigating the generation of a stabilized γ-chloropropyl cation and its subsequent transformation into a propenyl cation (Miranda et al., 1998).
Photoinduced Nucleophilic Addition
- Study Focus : Examining the photoamination of 1,1-diphenylpropene, a related compound, in the presence of p-dicyanobenzene (Yamashita et al., 1991).
Preparation of Carbonyltungsten(0) Complexes
- Study Focus : Synthesizing complexes with 2-chloro-3,3-diphenyl-1-(2,4,6-tri-tert-butylphenyl)-1,3-diphosphapropene as a ligand for carbonyltungsten(0) (Ito & Yoshifuji, 2001).
Synthesis and Applications in Heterocyclic Chemistry
- Study Focus : Developing synthetic building blocks for acyclic and heterocyclic compounds (Haake & Schümmelfeder, 1991).
Laser Flash Photolysis Studies
- Study Focus : Investigating one- versus two-photon reaction pathways in the photolysis of 1,3-dichloro-1,3-diphenylpropane (Miranda et al., 1997).
Stoichiometric Hydrogenation by Hydridocobalt Tetracarbonyl
- Study Focus : Examining the relative rates of hydrogenation of various substituted phenyl alkenes (Roth & Wiseman, 1981).
特性
IUPAC Name |
(3-chloro-1-phenylprop-1-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOVXZPDHLKNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512395 | |
| Record name | 1,1'-(3-Chloroprop-1-ene-1,1-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1,1-diphenylpropene | |
CAS RN |
24626-27-5 | |
| Record name | 1,1'-(3-Chloroprop-1-ene-1,1-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1611552.png)

![Spiro[3.3]heptan-1-one](/img/structure/B1611556.png)

